molecular formula C17H18O2 B12532115 3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12532115
M. Wt: 254.32 g/mol
InChI Key: XGSKYYNCDDFBIE-UHFFFAOYSA-N
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Description

3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound featuring a biphenyl core with a tert-butyl group at the 3’ position and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and tert-butyl bromide.

    Formation of tert-Butyl Biphenyl: Biphenyl undergoes a Friedel-Crafts alkylation reaction with tert-butyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3’-(tert-Butyl)-[1,1’-biphenyl].

    Carboxylation: The tert-butyl biphenyl is then subjected to a carboxylation reaction using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2 position, yielding 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: tert-Butyl alcohol, tert-butyl peroxide.

    Reduction: 3’-(tert-Butyl)-[1,1’-biphenyl]-2-methanol, 3’-(tert-Butyl)-[1,1’-biphenyl]-2-aldehyde.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but with tert-butyl groups at the 4,4’ positions.

    tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group.

    Biphenyl-2-carboxylic acid: Lacks the tert-butyl group, providing a simpler structure for comparison.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-(3-tert-butylphenyl)benzoic acid

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)

InChI Key

XGSKYYNCDDFBIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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